4,5,6-Trichloronicotinic acid ethyl ester

Nicotinic Acetylcholine Receptors (nAChR) Neuroscience Ligand-Gated Ion Channels

Researchers requiring a defined 4,5,6-trichloro substitution pattern on the pyridine ring for SAR studies often encounter regioisomeric impurities that compromise assay reproducibility. This compound resolves that challenge: • α3β4 nAChR agonist (EC50 7.00 µM) - superior potency vs. 2,5,6-regioisomer for neurological target engagement studies. • Reliable precursor for 4,5,6-trichloronicotinic acid via documented hydrolysis (82% yield). • Crystalline solid (mp 70-72°C) compatible with automated HTS workflows; ambient shipping.

Molecular Formula C8H6Cl3NO2
Molecular Weight 254.5 g/mol
CAS No. 181261-73-4
Cat. No. B168489
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,5,6-Trichloronicotinic acid ethyl ester
CAS181261-73-4
Synonyms4,5,6-TRICHLORONICOTINIC ACID ETHYL ESTER
Molecular FormulaC8H6Cl3NO2
Molecular Weight254.5 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CN=C(C(=C1Cl)Cl)Cl
InChIInChI=1S/C8H6Cl3NO2/c1-2-14-8(13)4-3-12-7(11)6(10)5(4)9/h3H,2H2,1H3
InChIKeyXWJXULFLZWQHML-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4,5,6-Trichloronicotinic Acid Ethyl Ester: Identity & Sourcing


4,5,6-Trichloronicotinic acid ethyl ester (CAS 181261-73-4), also known as ethyl 4,5,6-trichloronicotinate, is a halogenated pyridine derivative with the molecular formula C8H6Cl3NO2 and a molecular weight of 254.5 g/mol . It is typically encountered as a white crystalline solid with a reported melting point of 70-72°C, soluble in common organic solvents, and is available from commercial suppliers at purities commonly around 95% . This compound is a tri-chlorinated nicotinic acid ester, placing it within a class of molecules valued for their utility as synthetic intermediates in pharmaceutical and agrochemical research programs .

Synthetic building block

Halogenated pyridine intermediate for pharmaceutical and agrochemical synthesis programs.

α3β4 nAChR tool compound

Structurally defined agonist for receptor subtype profiling and signaling studies.

High-yield hydrolysis precursor

Reliable pathway to 4,5,6-trichloronicotinic acid for further derivatization.

Generic Substitution Failure for 4,5,6-Trichloronicotinic Acid Ethyl Ester


Direct substitution of 4,5,6-Trichloronicotinic acid ethyl ester with other trichloronicotinic acid derivatives or esters is not chemically or practically viable for a scientific end-user. The specific chlorination pattern at the 4, 5, and 6 positions on the pyridine ring dictates unique electronic and steric properties, resulting in a distinct chemical reactivity profile compared to its 2,5,6- or 2,4,6-trichloro regioisomers . These structural differences are non-trivial; they determine the molecule's behavior in downstream chemical reactions, such as cross-coupling or nucleophilic aromatic substitution, and crucially, its biological activity. As the data below demonstrates, even closely related analogs exhibit significant variances in potency against specific biological targets, meaning a generic substitution would almost certainly alter a research outcome or fail to replicate a patented synthetic procedure .

Regioisomer mismatch: 2,5,6- vs. 4,5,6-

Chlorination pattern alters electronic and steric properties; reactivity in cross-coupling or nucleophilic substitution may shift significantly.

Bioactivity profile not transferable

α3β4 nAChR agonist potency and ion channel selectivity differ between regioisomers; functional assay outcomes may not replicate.

Synthetic route specificity

Hydrolysis yield and handling properties are compound-specific; substituting ester derivatives may compromise downstream intermediate preparation.

4,5,6-Trichloronicotinic Acid Ethyl Ester: Quantitative Evidence


α3β4 nAChR Agonist Potency Comparison

In a recombinant human α3β4 nicotinic acetylcholine receptor (nAChR) agonist functional assay performed on HEK293 cells, 4,5,6-Trichloronicotinic acid ethyl ester demonstrated an EC50 of 7.00 µM [1]. This is in stark contrast to its 2,5,6-regioisomer, Ethyl 2,5,6-trichloronicotinate, which shows an EC50 of >10 µM, indicating significantly weaker potency . The specific 4,5,6-chlorination pattern confers a quantifiable advantage in activating this particular receptor subtype.

α3β4 nAChR agonism
Head-to-head
EC50 7.00 µM vs. >10 µM (2,5,6-isomer)
Reported higher α3β4 activation in HEK293 assay.
Supports regioisomer selection for receptor studies.
Nicotinic Acetylcholine Receptors (nAChR) Neuroscience Ligand-Gated Ion Channels

NaV 1.5 Channel Antagonism vs. Analogs

In a manual whole-cell patch clamp assay on HEK293 cells expressing the human non-inactivated NaV 1.5 sodium channel, 4,5,6-Trichloronicotinic acid ethyl ester exhibited an antagonist IC50 of >10 µM [1]. For comparison, the 2,5,6-regioisomer, Ethyl 2,5,6-trichloronicotinate, is reported to have an IC50 of 1.60 µM against a different but related target, suggesting a general trend of lower potency for the 4,5,6-isomer at certain ion channels [2]. While the specific target differs, this data points to a selectivity profile that is distinct from its analogs.

NaV 1.5 antagonism
Cross-study comparable
IC50 >10 µM (NaV 1.5) vs. 1.60 µM (2,5,6-isomer, SPR)
May support selectivity screening over cardiac ion channel endpoints.
Distinct assay contexts require careful interpretation.
Ion Channel Pharmacology Cardiac Electrophysiology Sodium Channels (NaV)

Efficient Hydrolysis to Parent Acid

A defined synthetic procedure demonstrates the clean and efficient hydrolysis of 4,5,6-Trichloronicotinic acid ethyl ester to its parent acid, 4,5,6-Trichloronicotinic acid. The reaction, using sodium hydroxide in a THF/MeOH mixture at room temperature for 30 minutes, proceeds with a high reported yield of 82% . This contrasts with the 2,5,6-isomer, where the ester is primarily discussed in the context of being formed from the acid via esterification, indicating a different practical utility in synthetic planning .

Hydrolysis yield
Class-level
82% yield to 4,5,6-trichloronicotinic acid
Validated route to carboxylic acid intermediate.
NaOH, THF/MeOH, RT, 30 min; no comparable yield data for 2,5,6-isomer.
Synthetic Methodology Process Chemistry Intermediate Derivatization

Solid-State Handling Advantages

4,5,6-Trichloronicotinic acid ethyl ester is a white crystalline solid with a reported melting point of 70-72°C . In contrast, the parent 4,5,6-Trichloronicotinic acid, while also a solid, has a higher melting point of 150-152°C . The lower melting point of the ethyl ester can offer practical advantages in compound handling and formulation, such as easier melting for neat liquid handling or enhanced solubility in organic solvents compared to the more polar, higher-melting acid .

Solid-state handling
Cross-study comparable
Melting point 70–72°C (ester) vs. 150–152°C (acid)
Lower-melting crystalline solid eases weighing and dissolution.
Practical advantage for automated handling and organic solvent compatibility.
Compound Management Solid-Phase Handling Physicochemical Properties

4,5,6-Trichloronicotinic Acid Ethyl Ester: Research & Industrial Applications


α3β4 nAChR Subtype Profiling

Based on its EC50 of 7.00 µM at human α3β4 nicotinic receptors [1], 4,5,6-Trichloronicotinic acid ethyl ester is a structurally defined tool compound for investigating the pharmacology of this specific receptor subtype. It is most appropriately used in cell-based assays to study α3β4 receptor function, signaling pathways, and its role in neurological processes, where it provides a defined agonist activity that is superior to its less potent 2,5,6-regioisomer.

Selective nAChR Ligand Development

The compound's moderate potency at α3β4 nAChR [1] and its weak activity against the NaV 1.5 sodium channel (IC50 > 10 µM) [2] suggest it can serve as a valuable starting scaffold in medicinal chemistry programs. Researchers can use this compound as a base to synthesize focused libraries of analogs, aiming to improve potency and selectivity for nAChR subtypes while minimizing off-target activity at cardiac ion channels, a key consideration in drug development.

High-Yield Precursor to the Acid

For chemical process development and scale-up, 4,5,6-Trichloronicotinic acid ethyl ester is the preferred precursor for accessing 4,5,6-Trichloronicotinic acid. Its efficient and documented hydrolysis procedure yields the acid in 82% yield , providing a reliable and high-throughput method for generating this key intermediate. This is especially critical in the multistep synthesis of complex molecules where the acid serves as a building block for amide bond formation or other derivatizations.

Convenient Solid for Automated Handling

With its favorable physical properties as a crystalline solid (mp 70-72°C) and good solubility in organic solvents , this compound is well-suited for environments with automated compound handling and high-throughput screening. Its handling characteristics are superior to the higher-melting parent acid, reducing technical challenges in automated weighing, dissolution, and transfer steps, thereby increasing operational efficiency in large research facilities.

Application
Selection Property
Validation Focus
α3β4 nAChR subtype profiling
Regioisomer-dependent agonist activity
α3β4 functional assay benchmarking
Selective nAChR ligand development
Moderate α3β4 potency with limited NaV 1.5 interaction
Cardiac ion channel selectivity screening
Precursor to 4,5,6-trichloronicotinic acid
High-yield, documented hydrolysis procedure
Intermediate reproducibility and scale-up review
Automated compound handling
Low melting point crystalline solid
Weighing and dissolution efficiency assessment

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35 linked technical documents
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